molecular formula C86H142N30O29S2 B14748254 Cartilostatin 1

Cartilostatin 1

Cat. No.: B14748254
M. Wt: 2124.4 g/mol
InChI Key: IJMGKIPADIKNQT-DCQDIMAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cartilostatin 1 is an anti-angiogenic peptide known for its ability to inhibit the proliferation and migration of human umbilical vein endothelial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cartilostatin 1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cartilostatin 1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is this compound itself, with high purity achieved through careful control of reaction conditions and purification steps .

Scientific Research Applications

Cartilostatin 1 has several applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in inhibiting angiogenesis, making it a valuable tool in cancer research.

    Medicine: Potential therapeutic applications in diseases characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy.

    Industry: Utilized in the development of anti-angiogenic drugs and research tools .

Mechanism of Action

Cartilostatin 1 exerts its effects by inhibiting the proliferation and migration of endothelial cells. It targets specific pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) signaling pathway. By binding to receptors or interacting with signaling molecules, this compound disrupts the processes necessary for new blood vessel formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cartilostatin 1 is unique due to its specific sequence and mechanism of action. While other anti-angiogenic peptides also inhibit blood vessel formation, this compound’s distinct amino acid sequence and interaction with molecular targets set it apart .

Properties

Molecular Formula

C86H142N30O29S2

Molecular Weight

2124.4 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C86H142N30O29S2/c1-38(2)63(80(140)105-51(22-24-60(90)124)73(133)115-65(42(6)121)81(141)104-49(18-12-26-95-85(91)92)71(131)114-66(43(7)122)82(142)106-52(84(144)145)19-13-27-96-86(93)94)112-62(126)32-99-79(139)64(41(5)120)113-72(132)50(21-23-59(89)123)102-61(125)31-98-69(129)56(36-146)110-68(128)40(4)100-67(127)39(3)101-75(135)54(34-118)109-77(137)57(37-147)111-70(130)48(17-10-11-25-87)103-76(136)55(35-119)108-74(134)53(29-44-30-97-47-16-9-8-15-45(44)47)107-78(138)58-20-14-28-116(58)83(143)46(88)33-117/h8-9,15-16,30,38-43,46,48-58,63-66,97,117-122,146-147H,10-14,17-29,31-37,87-88H2,1-7H3,(H2,89,123)(H2,90,124)(H,98,129)(H,99,139)(H,100,127)(H,101,135)(H,102,125)(H,103,136)(H,104,141)(H,105,140)(H,106,142)(H,107,138)(H,108,134)(H,109,137)(H,110,128)(H,111,130)(H,112,126)(H,113,132)(H,114,131)(H,115,133)(H,144,145)(H4,91,92,95)(H4,93,94,96)/t39-,40-,41+,42+,43+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1

InChI Key

IJMGKIPADIKNQT-DCQDIMAZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CO)N

Origin of Product

United States

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